molecular formula C9H13N3O2 B2492186 N-(3,5-dimethoxyphenyl)guanidine CAS No. 207284-12-6

N-(3,5-dimethoxyphenyl)guanidine

Cat. No. B2492186
CAS RN: 207284-12-6
M. Wt: 195.222
InChI Key: CDBWVYYYKYLWIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of guanidine derivatives involves a series of complex reactions starting from basic chemical precursors. For instance, tetramethylguanidinium-dichlorides can be synthesized from chloroformamidinium salt and diamines, leading to the formation of guanidinium chlorides and aminoguanidines, which further hydrolyze to aminoalkylureas (Tiritiris & Kantlehner, 2012). Additionally, N,N'-Dimethyl-N,N'-diphenylguanidine and its guanidinium salt demonstrate the synthesis of water-soluble aromatic layered structures (Tanatani et al., 1996).

Molecular Structure Analysis

The molecular structure of guanidine derivatives reveals intricate details about their conformations and bonding patterns. For example, the crystal structures of certain guanidinium salts show two phenyl groups located face-to-face, indicating specific structural preferences and potential for further chemical interactions (Tanatani et al., 1996).

Scientific Research Applications

1. Modified Guanidines as Chiral Superbases

Modified guanidines, including those structurally related to N-(3,5-dimethoxyphenyl)guanidine, have been explored for their potential as chiral superbases. These compounds have shown utility in the preparation of 1,3-dimethyl-2-iminoimidazolidines and related guanidines through chloroamidine derivatives (Isobe, Fukuda, & Ishikawa, 2000).

2. Synthesis of N-substituted Guanidine Linked Nucleoside Dimers

N-substituted guanidine derivatives have been synthesized and incorporated into oligonucleotides. These novel dimer building blocks demonstrate the versatility of guanidine derivatives in nucleoside modifications (F. Vandendriessche et al., 1993).

3. Optimisation of Guanidine Synthesis

The synthesis process of guanidines, including those similar to N-(3,5-dimethoxyphenyl)guanidine, has been optimized using 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine. This advancement offers a more efficient method for preparing a range of guanidines (Joel A. Castillo-Meléndez & B. Golding, 2004).

4. Biological Activities of Guanidine Compounds

Guanidine compounds, including derivatives of N-(3,5-dimethoxyphenyl)guanidine, have found applications in drug discovery due to their therapeutic properties. They've been used in organocatalysis, anion recognition, and as components in pharmaceuticals and cosmetic ingredients (F. Sa̧czewski & Łukasz Balewski, 2013).

5. Application in Coordination Chemistry

Guanidine derivatives, including those similar to N-(3,5-dimethoxyphenyl)guanidine, have been applied in coordination chemistry. They serve as neutral, N-based donor ligands, demonstrating varied coordination modes with metals and application in catalytic processes (M. P. Coles, 2006).

6. Synthesis and Biological Applications

The synthesis and diverse biological applications of guanidine compounds, akin to N-(3,5-dimethoxyphenyl)guanidine, have been extensively studied. These compounds are significant in medicinal chemistry due to their varied biological activities (J. Shaw, D. H. Grayson, & I. Rozas, 2015).

7. Novel Approaches to Screening Guanidine Derivatives

Research has been conducted on novel approaches for screening guanidine derivatives, including those similar to N-(3,5-dimethoxyphenyl)guanidine, for therapeutic applications. These studies encompass a wide range of pharmacological actions and potential drug development (M. K. Rauf, Imtiaz-ud-Din., & A. Badshah, 2014).

Mechanism of Action

While specific information on the mechanism of action for “N-(3,5-dimethoxyphenyl)guanidine” is not available, guanidine, a related compound, is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Future Directions

While specific future directions for “N-(3,5-dimethoxyphenyl)guanidine” are not available, pyridopyrimidines, a related class of compounds, have shown therapeutic interest and have been approved for use as therapeutics . The structures composed of a pyridopyrimidine moiety have been studied in the development of new therapies .

properties

IUPAC Name

2-(3,5-dimethoxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-13-7-3-6(12-9(10)11)4-8(5-7)14-2/h3-5H,1-2H3,(H4,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBWVYYYKYLWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N=C(N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)guanidine

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